molecular formula C13H11NO6 B8564437 5-(3-Nitro-2-methoxy-5-methyl-phenyl)-furan-2-carboxylic acid

5-(3-Nitro-2-methoxy-5-methyl-phenyl)-furan-2-carboxylic acid

Cat. No. B8564437
M. Wt: 277.23 g/mol
InChI Key: OPSVDOMVZGALQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Nitro-2-methoxy-5-methyl-phenyl)-furan-2-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO6 and its molecular weight is 277.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Nitro-2-methoxy-5-methyl-phenyl)-furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Nitro-2-methoxy-5-methyl-phenyl)-furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3-Nitro-2-methoxy-5-methyl-phenyl)-furan-2-carboxylic acid

Molecular Formula

C13H11NO6

Molecular Weight

277.23 g/mol

IUPAC Name

5-(2-methoxy-5-methyl-3-nitrophenyl)furan-2-carboxylic acid

InChI

InChI=1S/C13H11NO6/c1-7-5-8(10-3-4-11(20-10)13(15)16)12(19-2)9(6-7)14(17)18/h3-6H,1-2H3,(H,15,16)

InChI Key

OPSVDOMVZGALQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the solvent mixture of 30 mL of 1,4-dioxane and 15 mL of water was added 2-(2-methoxy-5-methyl-3-nitro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 24a (3.1 g, 7.5 mmol) followed by 5-bromofuran-2-carboxylic acid (1.3 g, 6.8 mmol), tetrakis(triphenylphosphine)palladium (0.43 g, 0.4 mmol) and sodium carbonate (1.6 g, 15.1 mmol). The reaction mixture was heated to reflux for 1 hour. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was cooled and filtered. The filtrate was washed with ethyl acetate and concentrated under reduced pressure. The resulting residue was diluted with 50 mL of water and adjusted to pH 3 with concentrated hydrochloric acid and filtered. The filter cake was washed with ethyl acetate and dried to obtain the title compound 5-(3-nitro-2-methoxy-5-methyl-phenyl)-furan-2-carboxylic acid 46a (522 mg, 29%) as a yellow solid.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
1.6 g
Type
reactant
Reaction Step Four
Quantity
0.43 g
Type
catalyst
Reaction Step Five

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